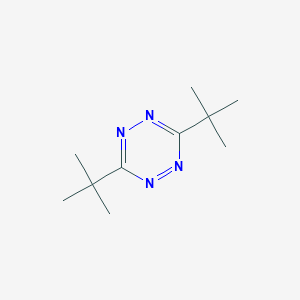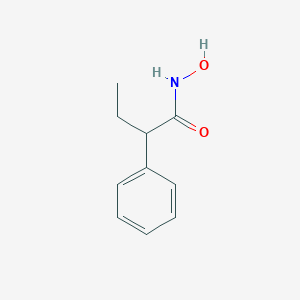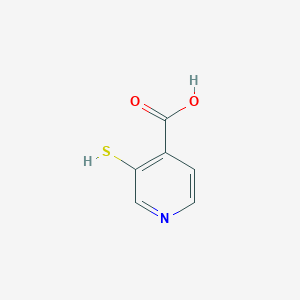
3-Mercaptoisonicotinic acid
概要
説明
3-Mercaptoisonicotinic acid is a compound that has been studied for its potential to inhibit gluconeogenesis, a metabolic pathway that generates glucose from non-carbohydrate substrates. The inhibition of gluconeogenesis is of particular interest in the context of diabetes treatment, where controlling blood glucose levels is crucial. The compound has been shown to have hypoglycemic effects in various animal models, suggesting its potential utility in managing blood glucose levels .
Synthesis Analysis
The synthesis of derivatives of 3-mercaptopicolinic acid, which is structurally related to 3-mercaptopropionic acid, has been explored in the search for compounds with greater hypoglycemic activity. However, modifications to the 4-position of 3-mercaptopicolinic acid did not yield compounds with increased hypoglycemic activity after oral dosing in fasted rats . In a different context, 3-mercaptopropionic acid has been used as a reagent for the synthesis of O-desmethylvenlafaxine from venlafaxine, demonstrating its utility in chemical synthesis .
Molecular Structure Analysis
The molecular structure of compounds related to 3-mercaptopicolinic acid has been characterized using various spectroscopic techniques. For instance, a chloro-di-phenyltin(IV) complex with 2-mercapto-nicotinic acid was synthesized and characterized, revealing a coordination sphere around the tin(IV) ion completed with two carbon atoms from phenyl groups and one chlorine atom . Similarly, the crystal structure of triorganotin(IV) derivatives of mercaptocarboxylic acids has been determined, providing insights into the geometries at tin sites .
Chemical Reactions Analysis
3-Mercaptopicolinic acid and its derivatives have been studied for their effects on metabolic pathways. The compound inhibits gluconeogenesis from lactate and alanine in the perfused rat liver, suggesting an inhibition at the phosphoenolpyruvate carboxykinase step . Additionally, the metabolism of 3-mercaptopropionic acid in mitochondria involves its conversion to a CoA thioester, which then participates in various enzymatic reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-mercaptopicolinic acid derivatives are influenced by their molecular structure. For example, the coordination geometry around the tin(IV) ion in complexes can be trigonal bipyramidal or tetragonal pyramidal, which affects their reactivity and interactions with other molecules . The hypoglycemic activity of 3-mercaptopicolinic acid and its derivatives is a key chemical property that has been explored in various studies, with the aim of understanding and potentially exploiting this activity for therapeutic purposes .
科学的研究の応用
Hypoglycemic Activity
3-Mercaptoisonicotinic acid and its derivatives have been explored for their hypoglycemic activity. For instance, 3-Mercapto-4-methylpicolinic acid, derived from 3-mercaptopicolinic acid (3-MPA), showed hypoglycemic activity in fasted rats, though its potency was not greater than 3-MPA (Blank et al., 1977).
Sensor Development
3-Mercaptopicolinic acid derivatives have been used in developing sensors. For instance, TiO2-Au nanoparticles were developed as sensors for 3-mercaptopropionic acid, highlighting its role in the biogeochemistry of sulfur and its potential toxicity in aquatic environments (Montoya‐Villegas et al., 2019).
Inhibition of Gluconeogenesis
3-Mercaptopicolinic acid inhibits gluconeogenesis from lactate and alanine in the liver, acting at phosphoenolpyruvate carboxykinase. This makes it a potential agent for studying metabolic regulation involving gluconeogenesis and anaplerotic mechanisms (Goodman, 1975).
Quantum Dot Synthesis
In the field of nanotechnology, mercapto acids like 3-mercaptopropionic acid have been used as capping agents in the synthesis of CdTe quantum dots. The structure of these mercapto acids influences the growth rate, size distribution, and fluorescence of the quantum dots (Ma et al., 2013).
Biomarker in Spinal Cord Injury
In veterinary medicine, 3-hydroxypropyl mercapturic acid (a metabolite of acrolein) has been studied as a biomarker in dogs with acute spinal cord injury, indicating its potential use in clinical trials for therapeutic intervention (Sangster et al., 2017).
Role in Muscle Metabolism
3-Mercaptopicolinic acid's effect on muscle metabolism has been explored, particularly its impact on alanine synthesis in skeletal muscle, which suggests that it has multiple effects on intermediary metabolism beyond phosphoenolpyruvate carboxykinase inhibition (Palmer et al., 1984).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and any other hazards associated with its use or handling.
将来の方向性
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or theoretical studies.
Please note that the availability of this information would depend on the extent of research conducted on the specific compound. For a less-studied compound, some of this information might not be available. If you have a different compound or a more specific question about “3-Mercaptoisonicotinic acid”, feel free to ask!
特性
IUPAC Name |
3-sulfanylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c8-6(9)4-1-2-7-3-5(4)10/h1-3,10H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRCVAYPJRENEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509756 | |
| Record name | 3-Sulfanylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Mercaptoisonicotinic acid | |
CAS RN |
18103-75-8 | |
| Record name | 3-Sulfanylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



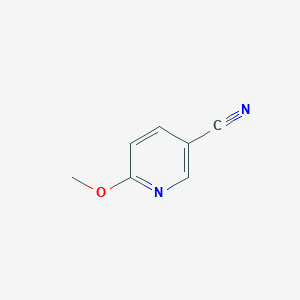
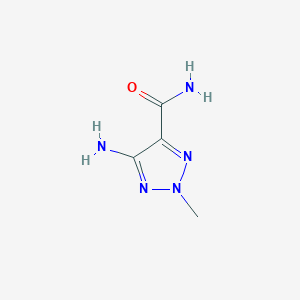
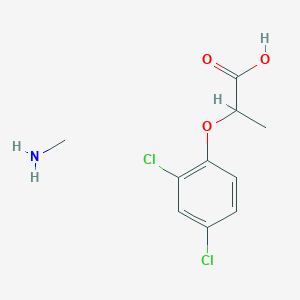
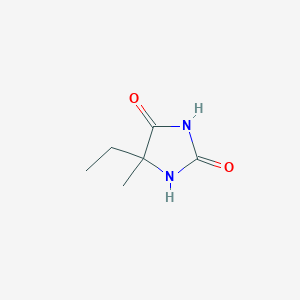
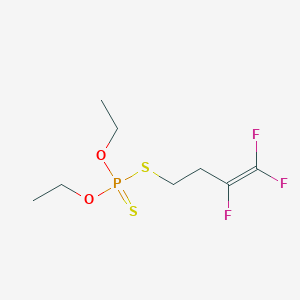
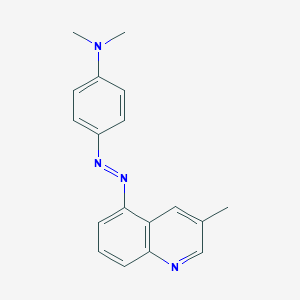
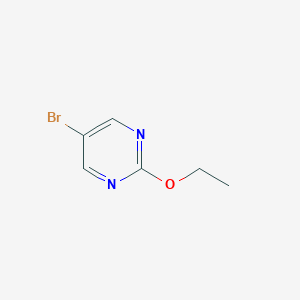
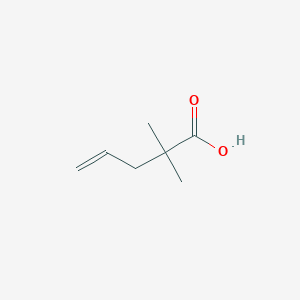
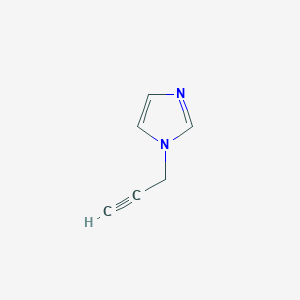
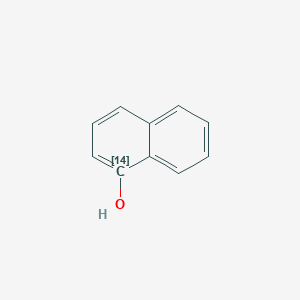
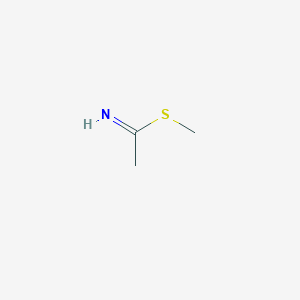
![l-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester](/img/structure/B102303.png)
